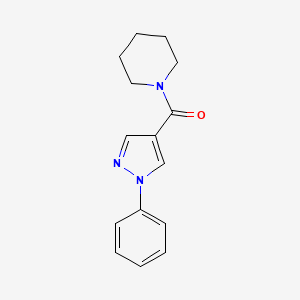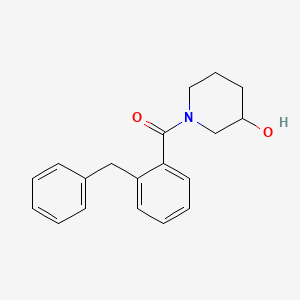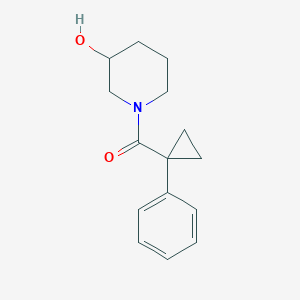![molecular formula C13H14N2O2 B7514811 N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide, also known as MFPE, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine carboxamides and has been shown to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide is not yet fully understood. However, it has been suggested that it exerts its effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of COX-2 and iNOS. Additionally, N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has been shown to increase the levels of neurotransmitters, such as serotonin and noradrenaline, in the brain, leading to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar effects. Additionally, N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide. One potential area of research is the development of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide as a potential therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide and its effects on various signaling pathways. Finally, the development of novel derivatives of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide with improved solubility and potency could lead to the discovery of new therapeutic agents with a wide range of applications.
Conclusion
In conclusion, N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide is a promising compound with a wide range of biochemical and physiological effects. Its anti-inflammatory, antinociceptive, and antidepressant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved properties.
Métodos De Síntesis
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of 2-acetyl-5-methylfuran with ethylamine, followed by the reaction with 3-pyridinecarboxylic acid. The final product is obtained through the purification of the crude product using column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antinociceptive, and antidepressant properties. Additionally, N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-6-12(17-9)10(2)15-13(16)11-4-3-7-14-8-11/h3-8,10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQKEJGDCYQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)



![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)

